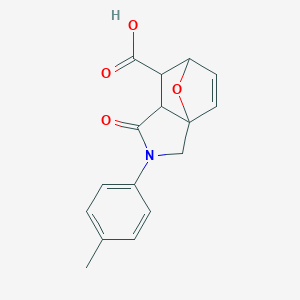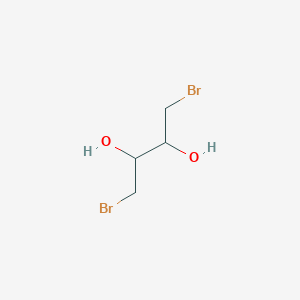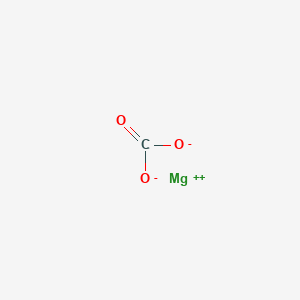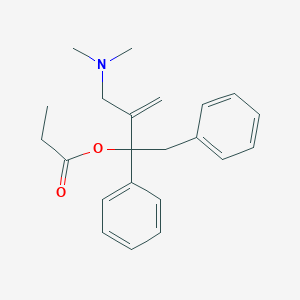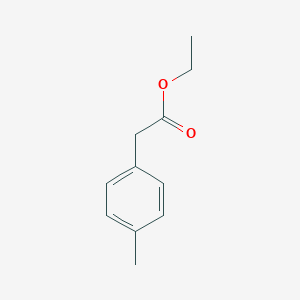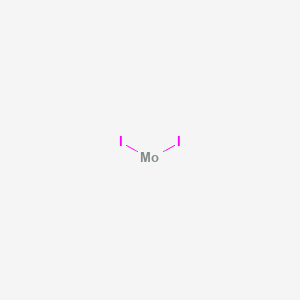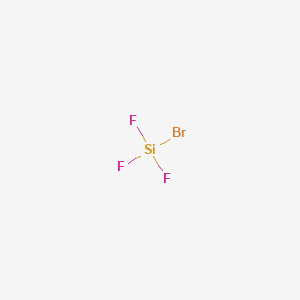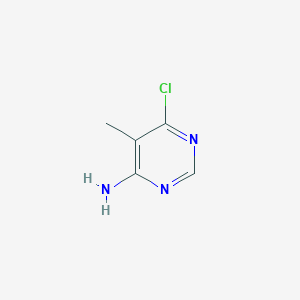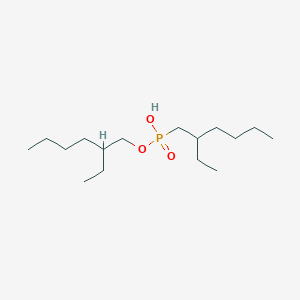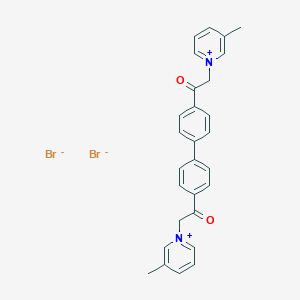
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BPEI and is widely used in various laboratory experiments. BPEI is a cationic polymer that is soluble in water and has been extensively studied for its unique properties.
作用机制
The mechanism of action of BPEI is based on its ability to form complexes with negatively charged molecules. BPEI can bind to DNA and RNA, forming stable complexes that can enter cells through endocytosis. Once inside the cell, the complex can release the genetic material, which can be transcribed and translated into proteins.
生化和生理效应
BPEI has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPEI can induce cell death in cancer cells, making it a potential anticancer agent. BPEI has also been shown to have antimicrobial properties, making it a potential treatment for bacterial infections.
实验室实验的优点和局限性
BPEI has several advantages for laboratory experiments, including its ability to form stable complexes with DNA and RNA, its solubility in water, and its biocompatibility. However, BPEI has some limitations, including its toxicity at high concentrations and its potential to cause inflammation and immune responses.
未来方向
There are several future directions for BPEI research, including the development of new synthesis methods to improve its properties, the exploration of its potential as a gene editing tool, and the investigation of its potential as a treatment for viral infections. Additionally, researchers are exploring the use of BPEI in combination with other polymers to create more effective drug delivery systems.
合成方法
The synthesis of BPEI involves the reaction between 4,4'-biphenylylenebis(2-oxoethylene) and 3-picolinium bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as water or ethanol. The resulting product is a white solid that can be purified through recrystallization.
科学研究应用
BPEI has several scientific research applications, including gene delivery, drug delivery, and tissue engineering. BPEI is a cationic polymer that can form complexes with negatively charged molecules such as DNA and RNA. These complexes can be used for gene delivery, where the genetic material is delivered to cells to treat genetic disorders.
BPEI can also be used for drug delivery, where the drug is incorporated into the polymer and delivered to specific cells or tissues. This approach can improve the efficacy of the drug and reduce its side effects. Additionally, BPEI has been used in tissue engineering to create scaffolds that can support cell growth and tissue regeneration.
属性
CAS 编号 |
15172-86-8 |
|---|---|
产品名称 |
3-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
分子式 |
C28H26N2O2.2Br |
分子量 |
582.3 g/mol |
IUPAC 名称 |
2-(3-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(3-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-5-3-15-29(17-21)19-27(31)25-11-7-23(8-12-25)24-9-13-26(14-10-24)28(32)20-30-16-4-6-22(2)18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
YAEANQXMMPFYHR-UHFFFAOYSA-L |
SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
规范 SMILES |
CC1=C[N+](=CC=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C.[Br-].[Br-] |
同义词 |
3-Picolinium, 1,1'-(p,p'-biphenylylenebis(carbonylmethyl))di-, dibromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



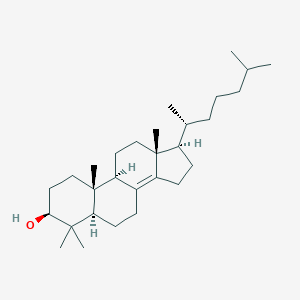
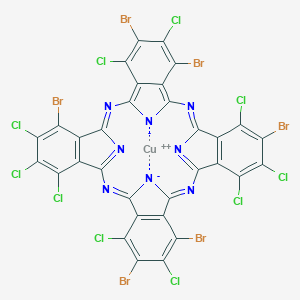
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

